

# Lyciumin B: A Branched Cyclic Ribosomal Peptide with Hypotensive Potential

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lyciumin B*

Cat. No.: *B3027245*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**Lyciumin B** is a structurally unique branched cyclic ribosomal peptide isolated from the roots of the medicinal plant *Lycium barbarum*. As a member of the lyciumin family of peptides, it is characterized by an N-terminal pyroglutamate and a distinctive macrocyclic linkage formed between the indole nitrogen of a tryptophan residue and the  $\alpha$ -carbon of a glycine residue. Biosynthetically, **Lyciumin B** originates from a precursor peptide containing a plant-specific BURP domain and repetitive core peptide sequences. Emerging research has identified lyciumins as potent inhibitors of angiotensin-converting enzyme (ACE) and renin, key enzymes in the renin-angiotensin system that regulates blood pressure. This technical guide provides a comprehensive overview of **Lyciumin B**, detailing its biosynthesis, chemical properties, and biological activities, with a focus on its potential as a lead compound for the development of novel antihypertensive therapeutics. Detailed experimental protocols for its characterization and bioactivity assessment are also presented.

## Introduction

Ribosomally synthesized and post-translationally modified peptides (RiPPs) represent a diverse class of natural products with a wide array of biological activities. Within this class, branched cyclic peptides from plants are a relatively recent discovery, offering novel chemical scaffolds for drug discovery. **Lyciumin B**, first isolated from *Lycium barbarum* (goji berry), is a prime example of such a peptide.<sup>[1][2]</sup> Its intricate, constrained cyclic structure confers

significant stability and potent biological activity, making it an attractive subject for research in medicinal chemistry and pharmacology. This guide aims to consolidate the current knowledge on **Lyciumin B**, providing a technical resource for its study and potential therapeutic application.

## Chemical Structure and Properties

**Lyciumin B** is a cyclic octapeptide with a unique branched cyclic architecture.<sup>[1]</sup> Key structural features include:

- **N-terminal Pyroglutamate:** The N-terminal glutamine of the precursor peptide is post-translationally modified to form a pyroglutamate residue.
- **Branched Cyclic Core:** A macrocyclic ring is formed by a covalent bond between the indole nitrogen of a tryptophan residue and the  $\alpha$ -carbon of a glycine residue.<sup>[1]</sup>

A summary of the chemical properties of **Lyciumin B** is provided in Table 1.

Table 1: Chemical Properties of **Lyciumin B**

Property	Value	Reference
Molecular Formula	C44H52N10O11	[3][4]
Molecular Weight	896.94 g/mol	[3][4]
Canonical SMILES	<chem>C1C--INVALID-LINK--NC(=O)C(C(C)C)NC(=O)C5=C(N=C(C=C5)C(=O)N--INVALID-LINK--C(=O)NCC(=O)N)C"&gt;C@HC(=O)O</chem>	[4]
IUPAC Name	11-(hydroxymethyl)-2-[[3-(1H-indol-3-yl)-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.0 <sup>17,22</sup> ]triosa-16(23),17,19,21-tetraene-14-carboxylic acid	[4]
CAS Number	125756-66-3	[3]

## Biosynthesis

**Lyciumin B** is a ribosomally synthesized and post-translationally modified peptide (RiPP).[1] Its biosynthesis follows a defined pathway involving a precursor peptide and subsequent enzymatic modifications.

## Precursor Peptide

The biosynthesis of **Lyciumin B** begins with the ribosomal synthesis of a precursor peptide, designated LbaLycA in *Lycium barbarum*. [1] This precursor has a distinctive modular structure:

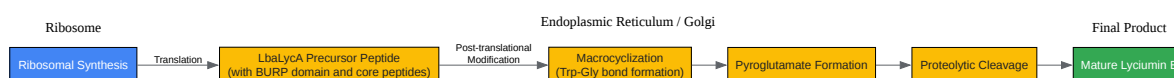
- N-terminal Signal Peptide: Directs the precursor peptide to the secretory pathway.

- BURP Domain: A plant-specific domain of unknown function in this context, but characteristic of lyciumin precursors.
- Repetitive Core Peptides: The precursor contains multiple copies of the core peptide sequence that will be processed to yield the mature lyciumin peptides, including **Lyciumin B**.  
[1]

## Post-Translational Modifications

Following translation, the LbaLycA precursor undergoes a series of post-translational modifications to generate the mature **Lyciumin B**:

- Cyclization: The key macrocyclization reaction is catalyzed by a yet-to-be-identified enzyme, forming the bond between the tryptophan indole nitrogen and the glycine  $\alpha$ -carbon.[1]
- Pyroglutamate Formation: The N-terminal glutamine of the core peptide is converted to pyroglutamate.
- Proteolytic Cleavage: The precursor peptide is cleaved to release the individual mature lyciumin peptides.[1]



[Click to download full resolution via product page](#)

Proposed biosynthetic pathway of **Lyciumin B**.

## Biological Activity and Mechanism of Action

Lyciumins, including **Lyciumin B**, were initially isolated due to their inhibitory effects on key enzymes of the renin-angiotensin system (RAS).[1] The RAS plays a critical role in the regulation of blood pressure, and its dysregulation is a hallmark of hypertension.

## Inhibition of Angiotensin-Converting Enzyme (ACE) and Renin

**Lyciumin B** is an inhibitor of both angiotensin-converting enzyme (ACE) and renin.

- **ACE Inhibition:** ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, **Lyciumin B** can reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.
- **Renin Inhibition:** Renin is the rate-limiting enzyme in the RAS cascade, catalyzing the conversion of angiotensinogen to angiotensin I. Inhibition of renin by **Lyciumin B** blocks the entire downstream pathway, offering a comprehensive approach to RAS blockade.

While the hypotensive activity of lyciumins has been established, specific quantitative data for **Lyciumin B** is not readily available in the current literature. Table 2 presents the IC<sub>50</sub> values for other peptides that inhibit ACE and renin for comparative purposes.

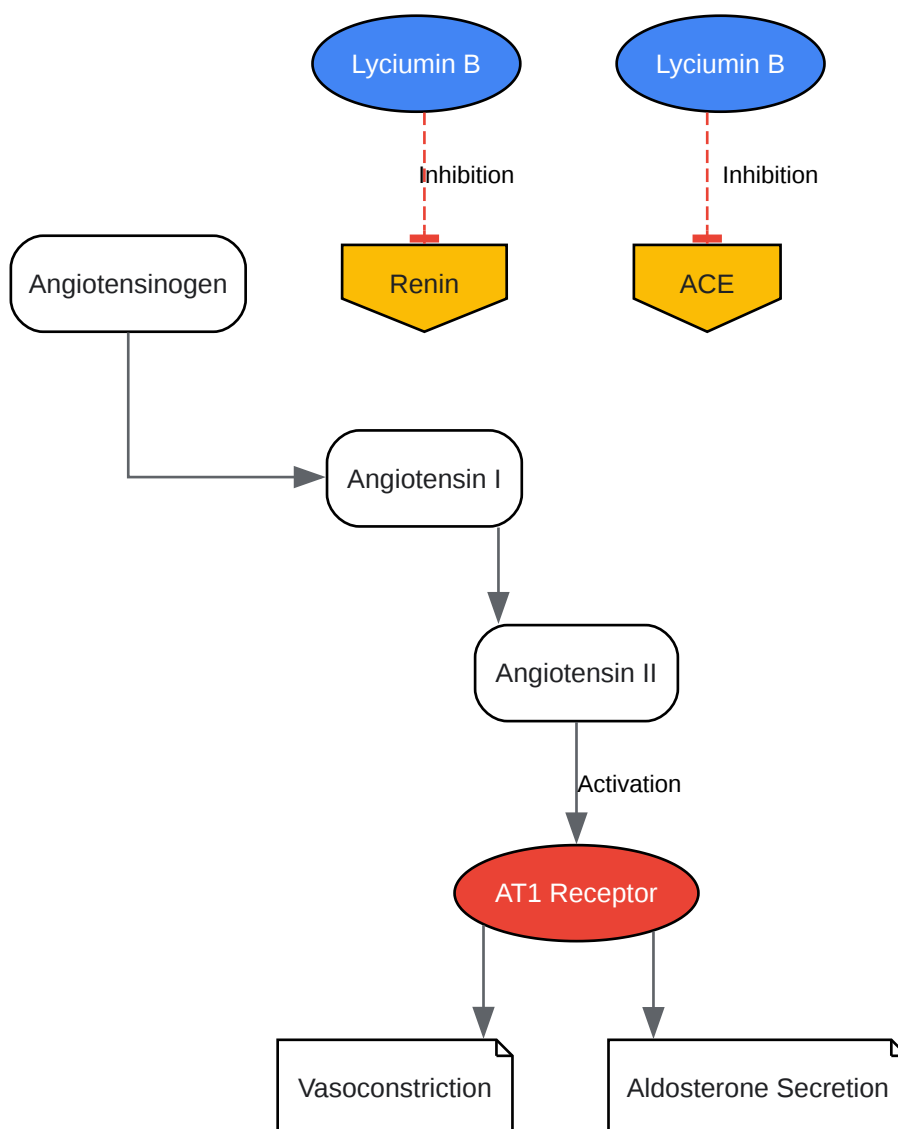
Table 2: Comparative IC<sub>50</sub> Values of Various Peptides against ACE and Renin

Peptide/Extract	Target Enzyme	IC50 Value	Reference
Rapeseed Peptide (LY)	ACE	0.107 mM	<a href="#">[1]</a>
Rapeseed Peptide (RALP)	Renin	0.968 mM	<a href="#">[1]</a>
Rosa rugosa Thunb. extract	ACE	60.00 µg/mL	<a href="#">[2]</a>
Rosa rugosa Thunb. extract	Renin	25.13 µg/mL	<a href="#">[2]</a>
Baicalin	ACE	2.24 mM	<a href="#">[5]</a>
Baicalin	Renin	120.36 µM	<a href="#">[5]</a>

Note: Specific IC50 values for Lycium B are not available in the cited literature.

## Signaling Pathways

By inhibiting ACE and renin, **Lycium B** is predicted to modulate the downstream signaling pathways of the renin-angiotensin system.



[Click to download full resolution via product page](#)

Modulation of the Renin-Angiotensin System by **Lycium B**.

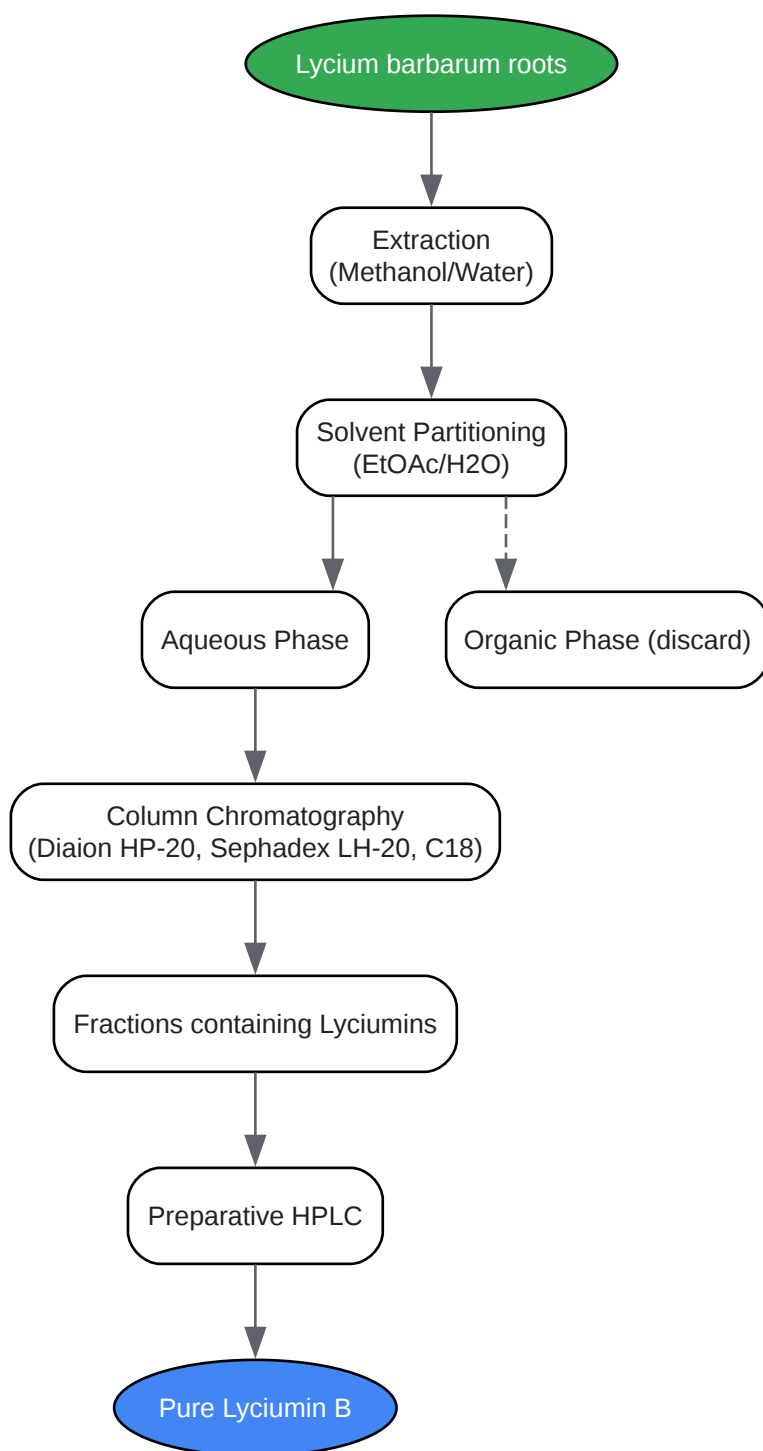
## Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **Lycium B**.

## Isolation and Purification of Lyciumins from *Lycium barbarum*

- **Extraction:** Air-dried and powdered roots of *Lycium barbarum* are extracted with a suitable solvent system, such as methanol/water.
- **Solvent Partitioning:** The crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity. A typical scheme would involve partitioning between ethyl acetate and water.
- **Column Chromatography:** The aqueous fraction is then subjected to repeated column chromatography on various stationary phases, such as Diaion HP-20, Sephadex LH-20, and reversed-phase C18 silica gel.
- **HPLC Purification:** Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure **Lyciumin B**.





[Click to download full resolution via product page](#)

General workflow for the isolation of **Lyciumin B**.

## Structural Elucidation

The structure of **Lyciumin B** is determined using a combination of spectroscopic techniques:

- **Mass Spectrometry (MS):** High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula. Tandem MS (MS/MS) is employed to obtain fragmentation patterns, which aid in sequencing the peptide.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** A suite of 1D and 2D NMR experiments ( $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HSQC, HMBC) are performed to elucidate the complete planar structure and stereochemistry of the molecule.

## Heterologous Expression in *Nicotiana benthamiana*

- **Gene Synthesis and Cloning:** The gene encoding the LbaLycA precursor peptide is synthesized and cloned into a suitable plant expression vector, such as pEAQ-HT.
- **Agrobacterium Transformation:** The expression vector is transformed into *Agrobacterium tumefaciens*.
- **Agroinfiltration:** The transformed *Agrobacterium* culture is infiltrated into the leaves of *N. benthamiana* plants.
- **Incubation and Extraction:** The plants are incubated for several days to allow for gene expression and peptide production. The infiltrated leaves are then harvested, and the peptides are extracted.
- **Analysis:** The presence of **Lyciumin B** in the extract is confirmed by LC-MS analysis.

## Angiotensin-Converting Enzyme (ACE) Inhibition Assay

- **Substrate:** Hippuryl-His-Leu (HHL) is commonly used as the substrate for ACE.
- **Enzyme:** Rabbit lung ACE is typically used.
- **Procedure:** a. Pre-incubate a mixture of ACE and varying concentrations of **Lyciumin B** in a suitable buffer (e.g., borate buffer, pH 8.3) at 37°C. b. Initiate the reaction by adding the HHL substrate and incubate at 37°C. c. Stop the reaction by adding an acid, such as HCl. d. The product, hippuric acid, is extracted with ethyl acetate. e. The amount of hippuric acid is quantified by measuring the absorbance at 228 nm.

- Calculation: The percent inhibition is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

## Renin Inhibition Assay

- Substrate: A fluorogenic renin substrate, such as (Dabcyl)- $\gamma$ -Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH<sub>2</sub>, is used.
- Enzyme: Recombinant human renin is used.
- Procedure: a. In a 96-well plate, add the assay buffer, renin enzyme, and varying concentrations of **Lyciumin B**. b. Pre-incubate the mixture at 37°C. c. Initiate the reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm).
- Calculation: The rate of reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition is calculated, and the IC50 value is determined.

## Conclusion and Future Perspectives

**Lyciumin B** represents a fascinating example of a branched cyclic ribosomal peptide with significant therapeutic potential. Its inhibitory activity against both ACE and renin positions it as a promising lead compound for the development of dual-acting antihypertensive agents. The elucidation of its biosynthetic pathway opens up opportunities for bioengineering and the creation of novel lyciumin analogs with improved pharmacological properties through precursor peptide mutagenesis. Future research should focus on obtaining specific quantitative bioactivity data for **Lyciumin B**, elucidating the structure of the cyclizing enzyme, and conducting in vivo studies to validate its antihypertensive effects. The unique structural and biological properties of **Lyciumin B** underscore the vast and largely untapped potential of plant-derived RiPPs in drug discovery.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Evaluating Molecular Mechanism of Hypotensive Peptides Interactions with Renin and Angiotensin Converting Enzyme | PLOS One [journals.plos.org]
- 2. Dual inhibition of the renin and angiotensin converting enzyme activities of aqueous extracts of 22 edible flower petals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of human renin inhibitors designed from angiotensinogen transition state [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Inhibitory activities of baicalin against renin and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lyciumin B: A Branched Cyclic Ribosomal Peptide with Hypotensive Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3027245#lyciumin-b-as-a-branched-cyclic-ribosomal-peptide]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)